1-(Benzo[D]thiazol-2-YL)cyclopropanamine
Overview
Description
1-(Benzo[D]thiazol-2-YL)cyclopropanamine is a heterocyclic compound featuring a benzothiazole moiety attached to a cyclopropanamine group. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.
Mechanism of Action
Target of Action
The primary target of 1-(Benzo[D]thiazol-2-YL)cyclopropanamine is the DprE1 protein . This protein plays a crucial role in the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . The compound’s interaction with this target can lead to the inhibition of the bacterium’s growth, making it a potential candidate for anti-tubercular therapy .
Mode of Action
It is known that benzothiazole derivatives can interact with their targets through various mechanisms, includingmolecular hybridization techniques . These interactions can lead to changes in the target protein’s function, potentially inhibiting the growth of M. tuberculosis .
Biochemical Pathways
M. tuberculosis. By inhibiting the DprE1 protein, the compound could disrupt essential processes for the bacterium, leading to its death .
Result of Action
The primary result of the action of this compound is the inhibition of the growth of M. tuberculosis . This is achieved through the compound’s interaction with the DprE1 protein, which is essential for the bacterium’s survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[D]thiazol-2-YL)cyclopropanamine typically involves the cyclization and condensation of haloketones with thioamides . One common method includes the reaction of 2-aminobenzothiazole with cyclopropanecarboxylic acid chloride under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, eco-friendly methods such as microwave irradiation techniques are employed to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[D]thiazol-2-YL)cyclopropanamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
1-(Benzo[D]thiazol-2-YL)cyclopropanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Comparison with Similar Compounds
1-(Benzo[D]thiazol-2-YL)cyclopropanamine can be compared with other benzothiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
Uniqueness: The uniqueness of this compound lies in its cyclopropanamine group, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)cyclopropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-10(5-6-10)9-12-7-3-1-2-4-8(7)13-9/h1-4H,5-6,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHHOLUJMFPEIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC3=CC=CC=C3S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717230 | |
Record name | 1-(1,3-Benzothiazol-2-yl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266219-00-4 | |
Record name | 1-(1,3-Benzothiazol-2-yl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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